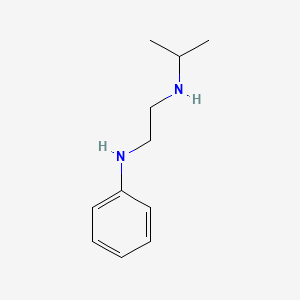

N-Isopropyl-N'-phenylethylenediamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Isopropyl-N’-phenylethylenediamine is an organic compound that belongs to the class of substituted diamines. It is characterized by the presence of an isopropyl group and a phenyl group attached to the nitrogen atoms of an ethylenediamine backbone. This compound is known for its applications in various industrial processes, particularly in the rubber and plastics industries, where it serves as an antioxidant and stabilizer.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Isopropyl-N’-phenylethylenediamine can be synthesized through the alkylation of p-aminodiphenylamine. One common method involves the use of isopropyl bromide as the alkylating agent and crystalline potassium carbonate as an acceptor for binding the liberated hydrogen bromide. The reaction is carried out in an ethylene glycol medium at a temperature of 90–91°C for 2–2.5 hours .

Industrial Production Methods

In industrial settings, N-Isopropyl-N’-phenylethylenediamine is produced through a similar alkylation process, often optimized for large-scale production. The use of efficient mixing and temperature control systems ensures consistent product quality. The reaction conditions are carefully monitored to maximize yield and minimize by-products.

Chemical Reactions Analysis

Reactivity with Oxidizing Agents and Acids

IPPD reacts vigorously with oxidizing agents , forming salts and water via exothermic neutralization reactions with acids . This reactivity underpins its role as an antioxidant in rubber products, where it sacrificially oxidizes to protect polymer chains. Key incompatibilities include:

-

Isocyanates , peroxides , and acid halides , which may induce hazardous side reactions .

-

Strong reducing agents (e.g., hydrides), generating flammable hydrogen gas .

Hydrolysis and pH-Dependent Schiff Base Formation

IPPD undergoes hydrolysis under aqueous conditions, with outcomes dependent on pH :

| pH Range | Primary Reaction Pathway | Product | Rate Constant (k) |

|---|---|---|---|

| >6 | C–N phenyl bond cleavage | N-isopropyl Schiff base | k0′=1.8×10−2s−1 |

| <6 | Competitive C–N isopropyl bond cleavage | N-phenyl Schiff base (λmax=512nm) | General acid catalysis observed |

At pH <6, general acid catalysis accelerates interconversion between Schiff bases, favoring the N-phenyl derivative .

Antiozonant Reaction Mechanism

IPPD’s antiozonant action in rubber involves rapid reaction with ozone (O3) :

IPPD+O3→Aminoxyl radical (R2N–O- )+HOO-

Subsequent oxidation converts the phenylenediamine core into a quinone structure , enhancing rubber stability .

Environmental Degradation and Stability

-

Photodegradation : IPPD degrades rapidly under UV light, forming persistent byproducts in sediments .

-

Hydrolysis : Half-life in water is ~4 hours, with moderate bioaccumulation potential (logKow=3.8) .

-

Aquatic Toxicity : High toxicity to fish (LC50 <1 mg/L) and invertebrates .

Stability in Polymer Matrices

IPPD’s tendency to bloom (migrate to rubber surfaces) enhances its antiozonant efficacy but accelerates environmental leaching . Oxidation products, including quinones, contribute to long-term polymer stabilization .

Scientific Research Applications

Rubber Industry

N-Isopropyl-N'-phenylethylenediamine is primarily utilized as an antioxidant and antidegradant in rubber products. Its applications include:

- Protection Against Oxidation and Ozone : The compound prevents oxidative degradation and ozone-induced damage in rubber materials, enhancing their durability. It is particularly effective in tires, belts, and hoses .

- Flex-Cracking Resistance : It helps mitigate flex-cracking in rubber products, which is crucial for maintaining performance under mechanical stress .

- Copper Poisoning Prevention : The compound also protects against the detrimental effects of copper and manganese on rubber materials .

Plastics Industry

In addition to rubber, this compound serves as a stabilizer in various plastic formulations. Its antioxidant properties help prolong the life of plastic products by preventing degradation due to environmental factors.

Biological Research

This compound has been investigated for its biological activity:

- Antioxidant Properties : Research indicates that it may have therapeutic potential due to its ability to neutralize free radicals, which could be beneficial in various medical applications .

- Allergic Reactions : Notably, the compound has been associated with allergic contact dermatitis, particularly in occupational settings where exposure is prevalent (e.g., gas masks) . This aspect highlights the need for careful handling and safety measures when using this compound.

Chemical Synthesis

This compound serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in synthetic organic chemistry.

Health and Safety Considerations

While this compound offers numerous benefits in industrial applications, it also poses health risks:

- Allergenic Potential : It is recognized as a human allergen capable of causing skin sensitization and respiratory irritation upon exposure. This has led to its avoidance in non-industrial applications due to potential health impacts .

- Environmental Impact : Preliminary studies suggest that the compound may have harmful effects on aquatic life, raising concerns about its environmental footprint when used in large quantities .

Mechanism of Action

The mechanism by which N-Isopropyl-N’-phenylethylenediamine exerts its effects involves its ability to donate electrons and neutralize free radicals. This antioxidant activity helps prevent the oxidative degradation of materials, particularly in rubber and plastics. The compound interacts with molecular targets such as reactive oxygen species, thereby inhibiting oxidative chain reactions and stabilizing the material.

Comparison with Similar Compounds

Similar Compounds

- N-Cyclohexyl-N’-phenylethylenediamine

- N,N’-Diphenylethylenediamine

- N,N’-Diisopropylethylenediamine

Uniqueness

N-Isopropyl-N’-phenylethylenediamine is unique due to its specific combination of isopropyl and phenyl groups, which confer distinct antioxidant properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it particularly effective in industrial applications where both properties are desired .

Properties

CAS No. |

69038-55-7 |

|---|---|

Molecular Formula |

C11H18N2 |

Molecular Weight |

178.27 g/mol |

IUPAC Name |

N-phenyl-N'-propan-2-ylethane-1,2-diamine |

InChI |

InChI=1S/C11H18N2/c1-10(2)12-8-9-13-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9H2,1-2H3 |

InChI Key |

PGTSOSNUVMICIE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NCCNC1=CC=CC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.